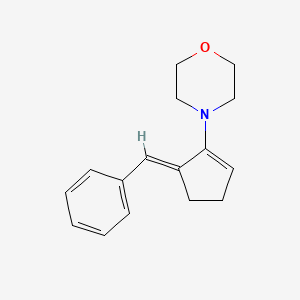

1-Morpholino-5-benzylidenecyclopentene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Morpholines, including 1-Morpholino-5-benzylidenecyclopentene, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications

Synthesis and Biological Applications

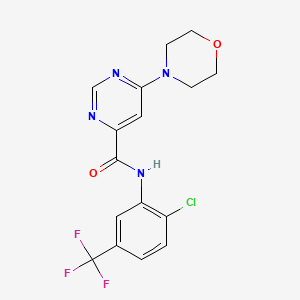

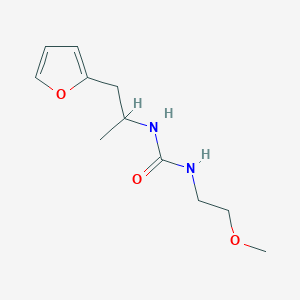

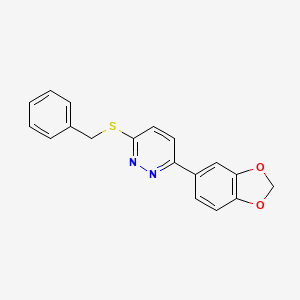

1-Morpholino-5-benzylidenecyclopentene derivatives demonstrate significant utility in the synthesis of medically relevant compounds. Morpholino derivatives of nucleosides are particularly prominent in medical and biological fields, serving as monomers in the synthesis of DNA or siRNA analogs. They show potential as agents for anticancer, antiviral, antibacterial, and antiparasitic therapies, and in bioanalytical applications (Vohtancev, Sherstyuk, Silnikov, & Abramova, 2018). The synthesis of polyheterocyclic compounds involving morpholino derivatives, such as the compound 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, is another example showcasing the chemical diversity achievable with morpholino derivatives (Morales-Salazar, Rincón-Guevara, González-Zamora, & Islas-Jácome, 2022).

Antiepileptic Properties

Morpholino derivatives have also been explored for their antiepileptic properties. For example, novel 1-(substituted benzylidene)-3-(1-(morpholino/piperidino methyl)-2,3-dioxoindolin-5-yl) urea derivatives were designed, synthesized, and found to exhibit significant antiepileptic activity in preliminary screenings (Prakash & Raja, 2011).

Cancer Research

In the field of cancer research, morpholino derivatives demonstrate effectiveness in inhibiting the proliferation of cancer cell lines. For instance, the compound 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide exhibits distinct inhibition on the proliferation of cancer cell lines, highlighting its potential in cancer therapeutics (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).

Pharmacological Evaluation

Morpholino derivatives have been synthesized and evaluated for various pharmacological activities, such as analgesic, anti-inflammatory, antibacterial, and antifungal activities. Compounds like N-benzylidine-2-morpholoino benzenamine and N-(3-nitro benzylidine)-2-morpholino benzenamine showed significant activities in these areas (Panneerselvam, Priya, Kumar, & Saravanan, 2009).

Antisense Therapy

Morpholino oligonucleotides are notable candidates in antisense therapy. Their use in gene function studies across various model organisms demonstrates their versatility and effectiveness in developmental biology and genetic research (Heasman, 2002).

Mechanism of Action

Future Directions

Morpholinos, including 1-Morpholino-5-benzylidenecyclopentene, have significant potential in the field of gene therapy . They are being used as research tools for reverse genetics by knocking down gene function . They are also being developed as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases .

Properties

IUPAC Name |

4-[(5E)-5-benzylidenecyclopenten-1-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-5-14(6-3-1)13-15-7-4-8-16(15)17-9-11-18-12-10-17/h1-3,5-6,8,13H,4,7,9-12H2/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUYXHJQRGYRJR-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=C1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=CC=C2)/C(=C1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2724852.png)

![N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2724856.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2724859.png)

![Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2724865.png)

![1,3,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide](/img/structure/B2724866.png)

![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2724868.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2724870.png)

![1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724871.png)